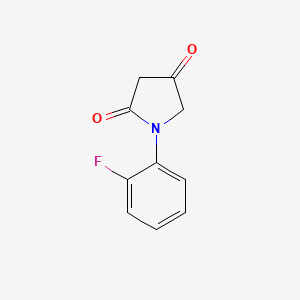

1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZDJGWCZCBDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Framework and Structural Analysis of 1 2 Fluorophenyl Pyrrolidine 2,4 Dione

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structure of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione is elucidated through a combination of modern spectroscopic methods. While a dedicated spectrum for this exact molecule is not publicly available, its expected characteristics can be accurately predicted based on the analysis of closely related N-aryl and substituted pyrrolidine-dione compounds. jst-ud.vnnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) ring protons and the aromatic protons of the fluorophenyl group. The methylene (B1212753) protons at the C3 and C5 positions of the pyrrolidine ring would likely appear as multiplets or complex splitting patterns due to their diastereotopic nature. The aromatic region would display a series of multiplets between 7.0 and 8.3 ppm, characteristic of a 1,2-disubstituted benzene (B151609) ring, with coupling patterns further complicated by through-space interactions with the fluorine atom. nih.gov

¹³C NMR: The carbon spectrum would feature two distinct carbonyl signals for the C2 and C4 carbons of the dione (B5365651), typically in the range of 170-200 ppm. The methylene carbons of the pyrrolidine ring would resonate further upfield. The aromatic carbons would show characteristic shifts, with the carbon directly bonded to the fluorine atom (C2') exhibiting a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. nih.gov Additional smaller couplings (²JCF, ³JCF) would be observable on the adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most prominent features for this compound would be the strong absorption bands corresponding to the two carbonyl (C=O) groups. These are expected in the region of 1680-1750 cm⁻¹. Asymmetric and symmetric stretching vibrations of the imide functionality are characteristic. Additionally, C-N stretching, aromatic C=C stretching, and a strong C-F stretching vibration (typically around 1200-1250 cm⁻¹) would be observable. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion [M]⁺. jst-ud.vn The fragmentation pattern would likely involve characteristic losses, such as the loss of CO, and cleavage of the pyrrolidine ring, providing further structural confirmation.

| Technique | Expected Key Features | Approximate Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (multiplets) | δ 7.0 - 8.3 ppm |

| ¹H NMR | Pyrrolidine CH₂ Protons (multiplets) | δ 2.5 - 4.0 ppm |

| ¹³C NMR | Dione Carbonyls (C=O) | δ 170 - 200 ppm |

| ¹³C NMR | Aromatic C-F (with ¹JCF coupling) | δ 155 - 165 ppm |

| IR | Carbonyl (C=O) Stretching | 1680 - 1750 cm⁻¹ |

| IR | Aromatic C-F Stretching | 1200 - 1250 cm⁻¹ |

Conformational Analysis and Stereochemical Considerations

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov For substituted pyrrolidines, the two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). niscpr.res.in

In this compound, the specific conformation is influenced by several factors:

Ring Puckering: Crystal structure analysis of similar compounds, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, reveals that the five-membered ring often adopts an envelope conformation, where one atom is puckered out of the plane formed by the other four. niscpr.res.in

N-Aryl Substituent: The presence of the N-acyl functionality tends to drive substituents at other positions into an axial orientation, which restricts the possible conformations of the ring. researchgate.net The rotational barrier around the N-C(aryl) bond and the steric interaction between the ortho-fluorine atom and the carbonyl group at C2 will be critical in determining the lowest energy conformation.

Fluorine Influence: It is well-established that fluorine substitution can significantly influence stereochemical behavior and conformational stability. nih.gov A generalized anomeric effect, involving electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF), can impart a strong conformational bias, further stabilizing a particular arrangement of the fluorophenyl group relative to the pyrrolidine ring. nih.gov

The molecule does not possess a chiral center unless further substituted on the pyrrolidine ring. However, the planarity of the dione system and the orientation of the phenyl ring create a distinct three-dimensional structure that is crucial for its interactions in a biological or chemical system.

Electronic Structure and Reactivity Profiles (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules. nih.govedu.krd

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: For N-aryl systems, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom. This region represents the primary site for electrophilic attack.

LUMO: The LUMO is generally distributed over the electron-deficient portions of the molecule. In this compound, the LUMO is expected to be centered on the pyrrolidine-2,4-dione (B1332186) ring, particularly on the two carbonyl carbons, making them susceptible to nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Molecules with large HOMO-LUMO gaps are generally more stable and less reactive. nih.gov

| Parameter | Description | Predicted Characteristics |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the N-atom and fluorophenyl ring |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the dione system (C=O groups) |

| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability | Moderate gap, indicating a balance of stability and reactivity |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface, predicting how it will interact with other species. rsc.org

Negative Potential (Red/Yellow): These regions are electron-rich and are the preferred sites for electrophilic attack. For this molecule, the most negative potential is expected to be localized on the oxygen atoms of the two carbonyl groups and, to a lesser extent, on the fluorine atom. researchgate.net

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The areas around the hydrogen atoms, particularly any N-H protons if tautomerism occurs, and the carbonyl carbons would exhibit positive electrostatic potential. researchgate.netpnas.org

The MEP analysis provides a powerful qualitative tool for predicting intermolecular interactions, including hydrogen bonding, and rationalizing the molecule's reactivity patterns. rsc.orgresearchgate.net The interplay between the electron-withdrawing carbonyl groups and the electronegative fluorine atom creates a complex and nuanced electronic landscape.

Structure Activity Relationship Sar and Design Principles for 1 2 Fluorophenyl Pyrrolidine 2,4 Dione Derivatives

Elucidation of Key Structural Features for Biological Activity in Pyrrolidine-2,4-diones

The pyrrolidine-2,4-dione (B1332186) scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antifungal, enzyme inhibitory, and anticonvulsant effects. nih.govunipa.it The biological activity of these compounds is intrinsically linked to the specific substitution patterns on both the pyrrolidine (B122466) ring and the N-aryl substituent.

The core pyrrolidine-2,4-dione ring itself is crucial for establishing essential interactions with biological targets. The two carbonyl groups can act as hydrogen bond acceptors, while the nitrogen atom and the carbon backbone provide a framework for the spatial orientation of various substituents. nih.gov Modifications at the C3 and C5 positions of the pyrrolidine ring have been shown to significantly influence potency and selectivity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. nih.gov

The N-substituent, in this case, the 2-fluorophenyl group, plays a pivotal role in modulating the electronic properties and steric profile of the molecule, which in turn affects its binding affinity to target proteins. For antifungal 1-phenylpyrrolidine-2,5-diones, the presence of the N-phenyl moiety is considered essential for their activity. researchgate.net

Impact of Fluorine Atom Substitution on Molecular Interactions and Bioactivity

The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical properties and biological activity. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom sterically. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influence metabolic stability, and enhance binding interactions.

In the context of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione, the fluorine atom on the phenyl ring can participate in various non-covalent interactions, including hydrogen bonds (acting as a hydrogen bond acceptor), dipole-dipole interactions, and hydrophobic interactions. These interactions can contribute to a more favorable binding free energy with the target protein. For example, studies on other classes of compounds have shown that fluorine substitution can lead to enhanced potency. nih.gov

The increased lipophilicity imparted by the fluorine atom can also improve membrane permeability, a critical factor for oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound.

Positional Isomerism and Substituent Effects on Biological Profiles

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can dramatically alter the biological activity of 1-phenylpyrrolidine-2,4-dione (B108830) derivatives. This is due to the different electronic and steric environments created by the fluorine atom at each position, which affects how the molecule presents itself to its biological target.

For instance, a study on 4-arylazo-3,5-diamino-1H-pyrazoles demonstrated that the position of a fluorine substituent on the phenyl ring had a significant impact on the compound's ability to reduce c-di-GMP levels. The ortho-fluorinated analog showed the highest activity, followed by the meta- and then the para-substituted compounds. nih.gov This suggests that the proximity of the electronegative fluorine atom to the linker region of the molecule is critical for optimal activity.

In a series of pyrrolidine-based chalcones as α-amylase inhibitors, the position of the fluorine atom on the phenyl ring also led to notable differences in inhibitory activity. The meta-fluorinated derivative was found to be the most potent inhibitor. nih.gov These findings underscore the importance of positional isomerism in fine-tuning the biological activity of fluorinated compounds.

The following table illustrates the effect of fluorine position on the biological activity of a hypothetical series of 1-(Fluorophenyl)pyrrolidine-2,4-dione derivatives, based on extrapolated data from analogous compound series.

| Compound | Fluorine Position | Biological Activity (IC50 in µM) |

|---|---|---|

| Derivative A | ortho (2-Fluoro) | 15.2 |

| Derivative B | meta (3-Fluoro) | 8.5 |

| Derivative C | para (4-Fluoro) | 22.7 |

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrrolidine-2,4-dione Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved pharmacological properties. Scaffold hopping involves replacing the central core of a molecule while maintaining the spatial arrangement of key functional groups. This can lead to compounds with similar biological activity but different physicochemical properties, such as improved solubility or metabolic stability.

For pyrrolidine-2,4-dione derivatives, one could envision replacing the pyrrolidine-2,4-dione core with other five- or six-membered heterocyclic systems that can present the N-aryl group and other substituents in a similar three-dimensional orientation. For example, a thiazolidine-2,4-dione or a hydantoin (B18101) scaffold could be explored as potential bioisosteres of the pyrrolidine-2,4-dione ring.

Bioisosteric replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties. In the case of this compound, the fluorine atom itself can be considered a bioisostere of a hydrogen atom or a hydroxyl group. Other potential bioisosteric replacements for the fluorine atom could include a cyano group, a small alkyl group, or other halogens, each of which would modulate the electronic and steric properties of the phenyl ring in a distinct manner.

A hypothetical example of bioisosteric replacement on the phenyl ring is presented in the table below, illustrating potential changes in activity.

| Compound | Substituent at C2 of Phenyl Ring | Predicted Biological Activity (Relative Potency) |

|---|---|---|

| Analog 1 | -F | 1.0 |

| Analog 2 | -Cl | 0.8 |

| Analog 3 | -CH3 | 0.6 |

| Analog 4 | -CN | 1.2 |

Computational Chemistry and Molecular Modeling Studies of 1 2 Fluorophenyl Pyrrolidine 2,4 Dione and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione. These methods are employed to determine the most stable three-dimensional conformation (geometric optimization) and to analyze the electronic structure of the molecule.

Geometric optimization calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. For this compound, the planarity of the pyrrolidine-2,4-dione (B1332186) ring and the orientation of the 2-fluorophenyl group are of particular interest. The presence of the fluorine atom at the ortho position of the phenyl ring can induce specific conformational preferences due to steric and electronic effects.

Electronic property calculations provide insights into the reactivity and interaction potential of the molecule. Key parameters derived from DFT studies include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

In a typical docking simulation, a three-dimensional model of the target protein is used as a receptor. The ligand, this compound, is then placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For instance, the carbonyl groups of the pyrrolidine-2,4-dione ring are potential hydrogen bond acceptors, while the fluorophenyl ring can engage in hydrophobic and pi-stacking interactions. Understanding these interactions is vital for explaining the structure-activity relationship (SAR) and for designing more potent analogues. For example, studies on related pyrrolidine (B122466) derivatives have shown that specific substitutions on the phenyl ring can enhance binding affinity by forming additional interactions with the target protein.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Enzyme A | -8.2 | Tyr234, Phe345, Arg123 |

| Receptor B | -7.5 | Val101, Leu203, Ser156 |

| Kinase C | -9.1 | Asp189, Lys78, Ile154 |

Note: The data in this table is illustrative and represents typical values obtained from molecular docking studies.

Molecular Dynamics Simulations and Conformational Sampling

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the target protein and the stability of their complex.

For the this compound-protein complex, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation is then analyzed to assess the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) is a common metric used to measure the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests that the complex is in a stable conformation.

MD simulations also allow for extensive conformational sampling of the ligand within the binding site, which can reveal alternative binding modes not identified in docking studies. Furthermore, these simulations can provide information on the role of water molecules in mediating ligand-target interactions and can be used to calculate binding free energies, which are often more accurate than the scores provided by docking programs. Such simulations have been instrumental in refining the understanding of how similar small molecules interact with their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to their potency.

In a QSAR study, a set of molecules with known biological activities is used as a training set. A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

The predictive power of the QSAR model is assessed using a separate set of molecules known as the test set. A reliable QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. For pyrrolidine-2,4-dione derivatives, QSAR models have successfully identified key structural requirements for antifungal activity, such as the presence of specific hydrophobic and electronic features. rsc.org

Virtual Screening and Lead Optimization through Computational Methodologies

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. In structure-based virtual screening, molecular docking is used to screen a library of compounds against the three-dimensional structure of a target protein.

Once a "hit" compound, such as this compound, is identified, computational methodologies can be used to optimize it into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. This process of lead optimization often involves an iterative cycle of computational design, chemical synthesis, and biological testing. For example, based on the binding mode of this compound revealed by docking and MD simulations, medicinal chemists can design analogues with modifications aimed at enhancing key interactions with the target. QSAR models can then be used to predict the activity of these new analogues before they are synthesized. This integrated computational approach significantly accelerates the drug discovery pipeline.

Mechanistic Investigations of Biological Activities of Pyrrolidine 2,4 Dione Compounds

Exploration of Molecular Targets and Pathways

The biological effects of pyrrolidine-2,4-dione (B1332186) derivatives are intrinsically linked to their ability to interact with specific molecular targets, thereby influencing cellular signaling and metabolic pathways. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

Pyrrolidine-2,4-dione and its analogs have been identified as inhibitors of several key enzymes implicated in a variety of diseases.

Dipeptidyl Peptidase-4 (DPP-4): While direct inhibition studies on 1-(2-Fluorophenyl)pyrrolidine-2,4-dione are not extensively documented, the broader class of pyrrolidine-containing compounds has been investigated for DPP-4 inhibition, an important target in the management of type 2 diabetes.

DNA Gyrase and Topoisomerase IV: Certain 1,2,4-oxadiazole (B8745197) pyrrolidine (B122466) derivatives have demonstrated inhibitory activity against DNA gyrase and topoisomerase IV, essential bacterial enzymes for DNA replication. nih.gov For instance, compounds with a 4-chlorophenyl group have shown notable inhibition of E. coli DNA gyrase. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The anti-angiogenic potential of some pyrrolidine-2,4-dione derivatives has been linked to the inhibition of VEGFR-2, a key regulator of angiogenesis.

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Some pyrrolidine derivatives have been evaluated for their AChE inhibitory activity.

Other Enzymes: Research has also explored the inhibitory effects of pyrrolidine-2,4-dione derivatives on other enzymes. For example, some have been investigated as inhibitors of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are targets for antibacterial and antitubercular agents. mdpi.com Additionally, certain pyrrolidinone derivatives have been synthesized and evaluated for their inhibitory activity against autotaxin (ATX), an enzyme involved in inflammatory processes. nih.gov

Table 1: Enzyme Inhibition by Pyrrolidine Derivatives

| Enzyme Target | Derivative Class | Organism/Cell Line | Notable Findings | Reference |

|---|---|---|---|---|

| DNA Gyrase | 1,2,4-Oxadiazole pyrrolidines | E. coli | Compounds with a 4-chlorophenyl group showed significant inhibition. | nih.gov |

| Enoyl-ACP Reductase & DHFR | Benzohydrazides | - | Dual inhibition observed, suggesting potential as broad-spectrum antibacterial agents. | mdpi.com |

The interaction of pyrrolidine-2,4-dione compounds with various cellular receptors is a key aspect of their mechanism of action. While specific binding studies for this compound are limited, research on related structures provides insights into potential receptor interactions. For example, certain pyrrolo[2,1-b] nih.govbenzazepine derivatives have been examined for their binding affinities to dopamine, serotonin, and muscarinic cholinergic receptors, which are relevant to their potential antipsychotic activity. nih.gov

The biological activities of pyrrolidine-2,4-dione derivatives often result from their ability to modulate critical cellular pathways, such as those involved in cell cycle regulation and apoptosis.

Cell Cycle Regulation: Some compounds within this class have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. Certain pyrrolidine-2,4-dione derivatives have been found to trigger apoptotic pathways in cancer cells, making them promising candidates for further development.

In Vitro Biological Assessment Models

The biological activities of this compound and related compounds have been extensively evaluated using a variety of in vitro models. These studies provide crucial information about their potential therapeutic applications.

The cytotoxic and antiproliferative effects of pyrrolidine-2,4-dione derivatives have been a primary focus of research, particularly in the context of oncology.

Antitumor Activity in Specific Cell Lines: Numerous studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines. While some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones were found to be devoid of antineoplastic activity in certain screening protocols, other derivatives have shown more promise. nih.gov

The pyrrolidine-2,4-dione scaffold has also served as a basis for the development of novel antimicrobial agents.

Antibacterial Activity: Certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have exhibited pronounced inhibitory activities against Gram-positive bacteria. nih.gov Other studies have focused on inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Antifungal Activity: The potential of pyrrolidine-2,4-dione derivatives as antifungal agents has also been explored. Anisomycin, a naturally occurring pyrrolidine alkaloid, is known to possess antifungal properties. nih.gov

Antitubercular Activity: Some novel benzohydrazide (B10538) derivatives incorporating a pyrrole (B145914) ring have shown promising antitubercular activity, with some compounds exhibiting high levels of efficacy against M. tuberculosis. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Pyrrolidine Derivatives

| Activity | Derivative Class | Target Organism(s) | Notable Findings | Reference |

|---|---|---|---|---|

| Antibacterial | 3-Substituted 1,5-diphenylpyrrolidine-2,4-diones | Gram-positive bacteria | Pronounced inhibitory activities observed. | nih.gov |

| Antifungal | Anisomycin (natural pyrrolidine alkaloid) | Fungi | Known to possess antifungal properties. | nih.gov |

Other Relevant In Vitro Biological Activities (e.g., Herbicidal, Insecticidal, Anticonvulsant, Antidiabetic, Anti-inflammatory, Analgesic Properties)

Derivatives of the pyrrolidine-dione core structure have demonstrated a wide array of in vitro biological activities, indicating their potential as versatile scaffolds in drug and pesticide discovery.

Herbicidal Properties

A number of pyrrolidine-2,4-dione derivatives have been synthesized and evaluated for their herbicidal effects. These compounds often act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. nih.gov Inhibition of HPPD leads to a bleaching effect and ultimately, plant death. nih.gov Studies have shown that certain 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous plants. nih.gov

| Compound | Target Species | Activity/Observation | Reference |

|---|---|---|---|

| (Z)-3-(1-Hydroxyethylidene)-1-(2-(p-tolyloxy)ethyl)pyrrolidine-2,4-dione | Rape seedlings (Brassica campestris) | 84.0% inhibition of root growth at 100 μg/mL | bohrium.com |

| (Z)-3-(1-Hydroxyethylidene)-1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-2,4-dione | Barnyard grass (Echinochloa crus-galli) | 65.6% inhibition of root growth at 100 μg/mL | bohrium.com |

| 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones | Annual dicotyledonous and monocotyledonous plants | High herbicidal activity noted in preliminary bioassays | nih.gov |

Insecticidal Properties

The pyrrolidine-2,4-dione scaffold is present in some natural and synthetic compounds with insecticidal properties. nih.gov Research has focused on their efficacy as larvicides, particularly against mosquito species that act as vectors for various diseases. nih.govnih.gov A study investigating a series of synthesized pyrrolidine-2,4-dione derivatives demonstrated potent larvicidal activity against the second instar larvae of Culex quinquefasciatus. nih.govnih.govresearchgate.net

| Compound | Target Species | Activity (LD50) | Reference |

|---|---|---|---|

| Compound 1e (structure not specified) | Culex quinquefasciatus larvae | 26.06 µg/mL | nih.govnih.gov |

| Compound 1f (structure not specified) | Culex quinquefasciatus larvae | 26.89 µg/mL | nih.govnih.gov |

| Permethrin (Reference) | Culex quinquefasciatus larvae | 26.14 µg/mL | nih.govnih.gov |

Anticonvulsant Properties

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in anticonvulsant drugs, with ethosuximide (B1671622) being a prime example. nih.gov Consequently, numerous derivatives of this scaffold have been synthesized and evaluated in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govmdpi.commdpi.com Many of these compounds exhibit broad-spectrum activity, suggesting potential for treating various seizure types. nih.gov

| Compound | Seizure Model | Activity (ED50) | Reference |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)-1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione (Compound 33) | MES | 27.4 mg/kg | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)-1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione (Compound 33) | 6 Hz (32 mA) | 30.8 mg/kg | mdpi.com |

| 2-(3-Benzhydryl-2,5-dioxopyrrolidin-1-yl)-N-[4-(3-trifluoromethylphenyl)piperazin-1-yl]acetamide (Compound 30) | MES | 45.6 mg/kg | nih.gov |

| 2-(3-Benzhydryl-2,5-dioxopyrrolidin-1-yl)-N-[4-(3-trifluoromethylphenyl)piperazin-1-yl]acetamide (Compound 30) | 6 Hz (32 mA) | 39.5 mg/kg | nih.gov |

| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | MES | 68.30 mg/kg | mdpi.com |

| 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | 6 Hz (32 mA) | 28.20 mg/kg | mdpi.com |

Antidiabetic Properties

The pyrrolidine scaffold has attracted significant attention for the development of novel antidiabetic agents. researchgate.net Research has explored their potential to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which are responsible for carbohydrate digestion. nih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia. Other derivatives have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a mechanism that enhances insulin (B600854) secretion. semanticscholar.orgresearchgate.net

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| (2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | α-Amylase | 13.90 µg/mL | nih.gov |

| (2-Oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | α-Glucosidase | 10.49 µg/mL | nih.gov |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] (Series of 19 compounds) | α-Amylase | 1.49 ± 0.10 to 3.06 ± 0.17 µM | nih.gov |

| N-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidine-1-sulfonamide (Compound B-XI) | DPP-IV | 11.32 ± 1.59 nM | semanticscholar.orgresearchgate.net |

Anti-inflammatory and Analgesic Properties

Derivatives of pyrrolidine-2,5-dione have been extensively studied for their anti-inflammatory and analgesic potential. bohrium.comnih.govebi.ac.uk The primary mechanism often involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. bohrium.comnih.gov Several compounds have shown potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.comnih.govebi.ac.uk The analgesic effects are often evaluated in models of tonic and neuropathic pain, such as the formalin test. mdpi.com

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 13e (structure not specified) | COX-2 | 0.98 µM | bohrium.comnih.gov |

| Compound 13e (structure not specified) | COX-1 | 30.91 µM | bohrium.comnih.gov |

| Compound 6 (structure not specified) | COX-2 | 11.96 µM | researchgate.net |

| Compound 6 (structure not specified) | 5-LOX | 14.01 µM | researchgate.net |

| Compound 7 (structure not specified) | COX-2 | 13.93 µM | researchgate.net |

| Compound 7 (structure not specified) | 5-LOX | 14.13 µM | researchgate.net |

Advanced Mechanistic Insights into Biological Effects (e.g., Bcl-2 Inhibition, Iron Homeostasis Perturbation, Plasma Membrane Proton Pump Inhibition)

While the pyrrolidine-dione scaffold is a component of many biologically active molecules, research into its role in more advanced or specific cellular mechanisms, such as those listed below, is not well-documented for the this compound compound or its immediate class.

Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). Anti-apoptotic members of this family are key targets in cancer therapy, as their inhibition can restore the natural cell death process in malignant cells. While various heterocyclic compounds have been developed as Bcl-2 inhibitors, a review of the scientific literature does not indicate that pyrrolidine-2,4-dione derivatives are a significant class of compounds being investigated for this specific mechanism. However, research has been conducted on other dione-containing heterocycles, such as imidazolidine-2,4-dione derivatives, as potential Bcl-2 protein inhibitors. nih.gov

Iron Homeostasis Perturbation

Iron homeostasis is a tightly regulated process that ensures a balance between iron absorption, transport, storage, and utilization to prevent both iron deficiency and toxicity. nih.govmdpi.com The systemic regulation is primarily controlled by the interaction between the hormone hepcidin (B1576463) and the iron exporter ferroportin. mdpi.comnih.gov There is currently no significant body of scientific evidence to suggest that compounds based on the pyrrolidine-2,4-dione scaffold are being studied for their ability to perturb iron homeostasis or interfere with the hepcidin-ferroportin axis.

Plasma Membrane Proton Pump Inhibition

Plasma membrane proton pumps, such as the gastric H+/K+-ATPase, are responsible for acid secretion in the stomach. nih.gov Inhibitors of this pump (PPIs) are a major class of drugs used to treat acid-related disorders. nih.gov These drugs are typically acid-activated prodrugs, often with a benzimidazole (B57391) core, that bind covalently to the enzyme. nih.gov The current body of research does not provide evidence that this compound or related compounds function via the inhibition of plasma membrane proton pumps.

Future Directions and Research Opportunities for 1 2 Fluorophenyl Pyrrolidine 2,4 Dione Research

Development of Novel Pyrrolidine-2,4-dione (B1332186) Derivatives with Enhanced Potency and Selectivity

A primary focus of future research is the rational design and synthesis of new pyrrolidine-2,4-dione derivatives with improved pharmacological profiles. The inherent structural flexibility of the pyrrolidine (B122466) ring allows for extensive modification to enhance potency and achieve greater selectivity for specific biological targets. nih.gov

Key strategies for developing next-generation compounds include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine-2,4-dione core is crucial. This involves altering substituents at various positions on the ring to understand their influence on biological activity. For instance, introducing different aromatic rings on the pyrrolidine nitrogen can significantly impact the compound's ability to inhibit enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov Similarly, creating hybrid structures by integrating fragments of known drugs like ethosuximide (B1671622) or lacosamide onto the pyrrolidine-2,5-dione scaffold has yielded derivatives with broad-spectrum anticonvulsant properties. mdpi.com

Target Selectivity: A major challenge in drug development is minimizing off-target effects. Future work will aim to create derivatives that are highly selective for a single biological target. For example, researchers have successfully designed quinazoline-2,4(1H,3H)-dione derivatives that are potent and highly selective inhibitors of PARP-2 over PARP-1, which is important for reducing potential side effects. nih.gov This principle can be applied to the pyrrolidine-2,4-dione scaffold to develop isoform-selective inhibitors for targets like cyclooxygenase (COX), where COX-2 selectivity is desirable for anti-inflammatory agents with fewer gastrointestinal side effects. ebi.ac.uk

Stereochemistry and Conformation: The non-planar nature of the pyrrolidine ring means that the spatial orientation of substituents can dramatically affect how a molecule binds to its target protein. nih.gov Future research will increasingly focus on synthesizing specific stereoisomers (enantiomers and diastereomers) to identify the most active and selective configuration for a given biological target. nih.gov

| Scaffold/Derivative Class | Biological Target | Therapeutic Goal | Reference |

|---|---|---|---|

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Voltage-gated sodium channels | Antiseizure and Antinociceptive | mdpi.com |

| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | ebi.ac.uk |

| Pyrrolidine-2,3-diones | Penicillin binding protein 3 (PBP3) | Antibacterial (P. aeruginosa) | nih.gov |

Exploration of Undiscovered Biological Activities for the Pyrrolidine-2,4-dione Scaffold

The pyrrolidine-2,4-dione scaffold and its close relatives have already demonstrated a remarkable range of biological activities. frontiersin.org However, the full therapeutic potential of this structural motif is likely yet to be realized. Future research will undoubtedly uncover novel applications for these compounds.

Established activities of the pyrrolidine-dione family include:

Anticonvulsant: Pyrrolidine-2,5-diones have emerged as a valuable scaffold in the treatment of epilepsy. nih.gov

Anticancer: Various derivatives have shown promising in vitro activity against cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer. mdpi.comnih.gov

Anti-inflammatory: Certain derivatives act as multi-target anti-inflammatory agents by inhibiting enzymes like COX-1, COX-2, and 5-lipoxygenase. ebi.ac.uk

Antimicrobial: The scaffold has been investigated for antibacterial, antifungal, and antiviral (including anti-HIV) properties. frontiersin.orgnih.gov

Emerging and future areas of exploration include:

Neurodegenerative Diseases: Given their activity in the central nervous system, these compounds could be investigated for applications in treating neurodegenerative disorders like Alzheimer's or Parkinson's disease.

Antiparasitic Agents: The structural diversity of heterocyclic compounds makes them prime candidates for developing new drugs against parasitic infections such as leishmaniasis and toxoplasmosis. nih.gov

Enzyme Inhibition: The scaffold's ability to be tailored for specific enzyme active sites makes it a promising starting point for developing novel inhibitors for a wide range of enzymes involved in disease. frontiersin.org For example, pyrrolidine-2,3-diones were recently identified as a novel class of inhibitors for P. aeruginosa PBP3, a key target for antibiotics. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Compound Discovery

The discovery and optimization of novel pyrrolidine-2,4-dione derivatives will be significantly accelerated by the integration of modern research technologies. Combining computational and experimental approaches creates a more efficient and targeted discovery pipeline.

Computational Modeling and In Silico Screening: Molecular docking simulations are already being used to predict how pyrrolidine-dione derivatives interact with their biological targets, such as the active sites of COX enzymes. ebi.ac.uk This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. Future efforts will likely involve more sophisticated computational tools, including machine learning and artificial intelligence, to predict biological activity and design novel scaffolds.

High-Throughput Screening (HTS): Experimental HTS techniques enable the rapid testing of large libraries of compounds against specific biological targets. A fluorescence-based assay was successfully used to screen a library of compounds to identify the pyrrolidine-2,3-dione scaffold as an inhibitor of PBP3. nih.gov

Structural Biology: Techniques like X-ray crystallography provide atomic-level detail of how a compound binds to its target protein. nih.gov This information is invaluable for structure-based drug design, allowing for precise modifications to the compound to improve its binding affinity and selectivity.

Potential as Intermediates in Advanced Organic Synthesis and Agrochemical Development

Beyond direct therapeutic applications, the pyrrolidine-2,4-dione scaffold serves as a valuable intermediate or building block in the synthesis of more complex molecules and in the development of new agrochemicals. frontiersin.org

Advanced Organic Synthesis: The reactivity of the dione (B5365651) structure allows it to be a starting point for creating a wide array of other heterocyclic systems. nih.gov Chemists can leverage the scaffold to construct complex natural products or other novel molecular architectures. The synthesis of pyrrolidines often involves versatile chemical reactions like 1,3-dipolar cycloadditions and Michael additions, highlighting their role as key intermediates. nih.govebi.ac.ukresearchgate.net

Agrochemical Development: The pyrrolidine-2,4-dione moiety is present in natural tetramic acids, which are known to have insecticidal, fungicidal, and herbicidal properties. researchgate.net Research has shown that synthesized derivatives exhibit significant herbicidal activity against weeds like Echinochloa crusgalli and fungicidal activity against plant pathogens like Pythium sp. researchgate.net Future research in this area could lead to the development of new, effective, and potentially more environmentally friendly crop protection agents. For instance, pyrrolidine-2,4-diones have also shown larvicidal activity against mosquito species, indicating a potential role in pest control. frontiersin.org

| Application Area | Specific Use/Activity | Example | Reference |

|---|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Condensation reactions to form substituted pyrrolin-2-ones | nih.gov |

| Key intermediate in multi-step synthesis | Used in 1,3-dipolar cycloaddition reactions | nih.gov | |

| Agrochemicals | Herbicidal | Inhibitory activity against Echinochloa crusgalli | researchgate.net |

| Fungicidal | Activity against Pythium sp. | researchgate.net | |

| Insecticidal/Larvicidal | Activity against Culex quinquefasciatus larvae | frontiersin.org |

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)pyrrolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated aryl amines with maleic anhydride derivatives. A common approach involves nucleophilic substitution at the pyrrolidine nitrogen, followed by oxidation to form the dione moiety. For example, describes analogous pyrrolidine-2,3-dione syntheses using acylated intermediates under reflux with acetic anhydride (yields: 60-75%) . Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (80-120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Optimization via Design of Experiments (DoE) is recommended to balance competing side reactions like over-oxidation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR is critical for confirming the fluorophenyl substitution pattern (δ ≈ -110 to -120 ppm for ortho-F). <sup>1</sup>H NMR should show pyrrolidine ring protons as distinct multiplet clusters (δ 2.5-3.5 ppm) and dione carbonyls as deshielded signals (~δ 170-180 ppm in <sup>13</sup>C NMR) .

- X-ray Crystallography : highlights the utility of single-crystal diffraction for resolving stereochemical ambiguities in fluorinated pyrrolidine derivatives, particularly for verifying dihedral angles between the fluorophenyl and dione moieties .

Q. How can researchers mitigate hazards associated with handling fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Safety Protocols : Use fume hoods for reactions involving volatile fluorinated intermediates. classifies structurally similar compounds as Category 4 acute toxins (oral/dermal/inhalation), requiring PPE (gloves, goggles) and emergency showers .

- Storage : Store under inert atmosphere (N2 or Ar) at 2-8°C to prevent hydrolysis of the dione ring, as noted in .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing fluorophenyl group enhances electrophilicity at the dione carbonyls. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity. provides a framework for analyzing substituent effects on pyridine-based systems, which can be extrapolated to pyrrolidine diones using software like Gaussian or ORCA . Experimental validation via kinetic isotope effects (KIE) or Hammett plots is advised to confirm computational predictions.

Q. How can chiral synthesis of this compound be achieved, and what enantiomeric excess (ee) is feasible?

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine diones?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility). and emphasize the need for standardized bioassay protocols:

- Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.

- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).

- Control for fluorophenyl metabolism by including CYP450 inhibitors in enzymatic assays .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.